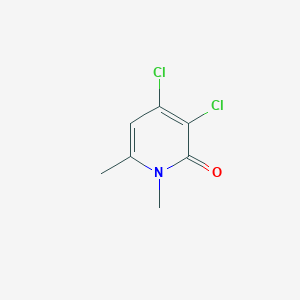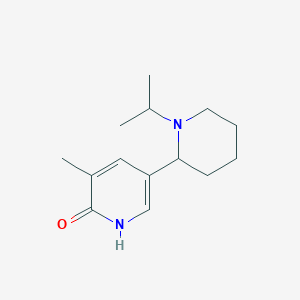
5-(1-Isopropylpiperidin-2-yl)-3-methylpyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1-Isopropylpiperidin-2-yl)-3-methylpyridin-2(1H)-one: is a chemical compound with a complex structure that includes a piperidine ring, a pyridine ring, and an isopropyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Isopropylpiperidin-2-yl)-3-methylpyridin-2(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Isopropyl Group: The isopropyl group is introduced via an alkylation reaction using isopropyl halide.
Formation of the Pyridine Ring: The pyridine ring is formed through a condensation reaction involving appropriate reagents.
Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct positioning of all functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the piperidine ring or the methyl group on the pyridine ring.
Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine ring under specific conditions.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or piperidine rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenating agents like thionyl chloride or bromine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.
科学研究应用
Chemistry
In chemistry, 5-(1-Isopropylpiperidin-2-yl)-3-methylpyridin-2(1H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used as a probe to study the interactions of piperidine and pyridine-containing molecules with biological targets. It may also serve as a precursor for the synthesis of biologically active compounds.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties. These derivatives may exhibit activity against various diseases, including neurological disorders and infections.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 5-(1-Isopropylpiperidin-2-yl)-3-methylpyridin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action may include signal transduction, gene expression, and metabolic processes.
相似化合物的比较
Similar Compounds
- 5-(1-Isopropylpiperidin-2-yl)-1H-indole
- 5-(1-Isopropylpiperidin-2-yl)-1H-pyrrole
- 5-(1-Isopropylpiperidin-2-yl)-1H-imidazole
Uniqueness
5-(1-Isopropylpiperidin-2-yl)-3-methylpyridin-2(1H)-one is unique due to the presence of both a piperidine ring and a pyridine ring in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C14H22N2O |
|---|---|
分子量 |
234.34 g/mol |
IUPAC 名称 |
3-methyl-5-(1-propan-2-ylpiperidin-2-yl)-1H-pyridin-2-one |
InChI |
InChI=1S/C14H22N2O/c1-10(2)16-7-5-4-6-13(16)12-8-11(3)14(17)15-9-12/h8-10,13H,4-7H2,1-3H3,(H,15,17) |
InChI 键 |
PPJKZGUCQZIBAJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CNC1=O)C2CCCCN2C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



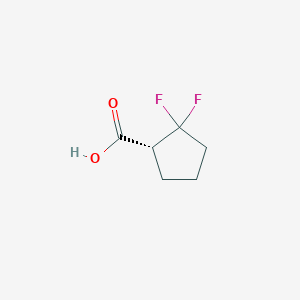
![(1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B13011920.png)
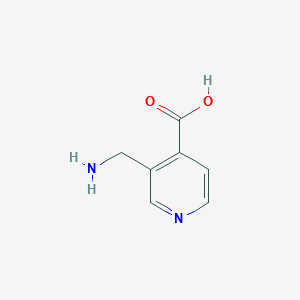

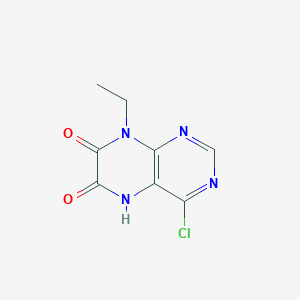
![Ethyl 5-bromobenzo[b]thiophene-3-carboxylate](/img/structure/B13011959.png)
![4-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B13011966.png)
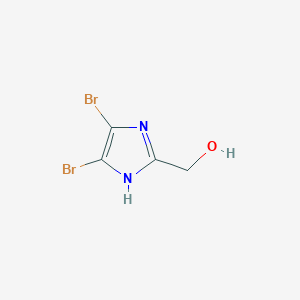
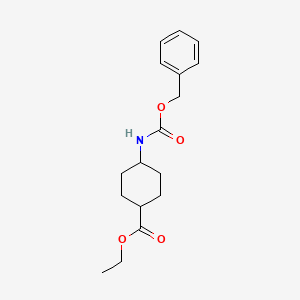
![Decahydro-1H-benzo[b]azepine](/img/structure/B13011984.png)
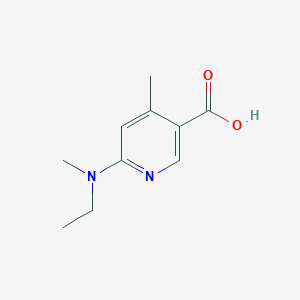
![Pyrrolo[1,2-b]pyridazine-6-carbonitrile](/img/structure/B13011994.png)
